molecular formula C10H10O3 B8304060 2-(2-Methoxyphenyl)acrylic acid

2-(2-Methoxyphenyl)acrylic acid

Cat. No. B8304060
M. Wt: 178.18 g/mol
InChI Key: IQOSVINVIDSMQE-UHFFFAOYSA-N
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Patent
US05063225

Procedure details

765 ml of an aqueous solution (0.33M) of potassium hydroxide were added to a solution of 21 g of the product of Step B in 1 liter of tetrahydrofuran and the mixture was stirred for 48 hours at ambient temperature. The tetrahydrofuran was evaporated off and the aqueous phase was cooled and acidified with 2N hydrochloric acid. Separation was carried out, then washing with water and drying to obtain 16.8 g of the product which was used as is for the following step. An analytical sample was prepared by hot and cold crystallization of 1.6 g of product from 30 ml of isopropyl ether to obtain 0.8 g of the product melting at 146° C.
[Compound]
Name
aqueous solution
Quantity
765 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=[CH2:16])[C:12]([O:14]C)=[O:13]>O1CCCC1>[CH3:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=[CH2:16])[C:12]([OH:14])=[O:13] |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
765 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
21 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C(C(=O)OC)=C
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 48 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was evaporated off
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous phase was cooled
CUSTOM
Type
CUSTOM
Details
Separation
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)C(C(=O)O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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